molecular formula C13H14N2O7S3 B2820510 1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid CAS No. 1193111-39-5

1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid

Cat. No. B2820510
CAS RN: 1193111-39-5
M. Wt: 406.44
InChI Key: FUHCFUVCWLZEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a bifunctional linker used in antibody-drug conjugation (ADC) . It is also known as an ADCs linker .


Molecular Structure Analysis

The empirical formula of the related DSSO crosslinker is C14H16N2O9S, and its molecular weight is 388.35 . The exact molecular structure of “1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid” is not provided in the search results.


Chemical Reactions Analysis

The compound is used in the field of protein-protein interactions analysis. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .


Physical And Chemical Properties Analysis

The compound is related to the DSSO crosslinker, which is a powder and should be stored at 2-8°C . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Fadda et al. (2016) explored the synthesis of novel functionalized N-sulfonates with pyridyl, quinolyl, and isoquinolyl functional groups, aiming to enhance water solubility and anionic character. These compounds, including 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, were screened for antimicrobial and antifungal activities, with some showing high activity against various bacteria and fungi. This research highlights the potential of such sulfonates in antimicrobial applications Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016.

Catalytic Activity in Organic Synthesis

Development of Novel Catalysts

Goli-Jolodar et al. (2016) introduced a novel N-sulfonic acid nanocatalyst for promoting the synthesis of polyhydroquinoline derivatives. This catalyst showcased excellent yields and reusability, offering a green alternative for solvent-free synthesis in organic chemistry Goli-Jolodar, F. Shirini, & M. Seddighi, 2016.

Electrochromic and Hole Transport Materials

Research by Cutler et al. (2005) focused on water-soluble poly(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl-methoxy)-1-butanesulfonic acid) (PEDOT-S) for use in electrochromic devices and as hole transport materials. The study highlighted the advantageous properties of PEDOT-S/PAH films in aqueous-based electrolytes, indicating potential applications in sensing devices and polymer photovoltaic cells Cutler, M. Bouguettaya, Tae-Sik Kang, & J. Reynolds, 2005.

Green Chemistry in Desulfurization

A study by Gao et al. (2010) utilized Bronsted acidic ionic liquids for the desulfurization of diesel fuel, demonstrating high efficiency and recyclability. This approach contributes to the development of cleaner and more sustainable desulfurization methods Gao, Chen Guo, J. Xing, Jun-mei Zhao, & Huizhou Liu, 2010.

Future Directions

The compound and its related DSSO crosslinker will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .

properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCFUVCWLZEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid

Synthesis routes and methods I

Procedure details

To a solution of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (0.292 mg, 0.944 μmol) in DMA (8 mL) was added 1-hydroxypyrrolidine-2,5-dione (0.120 mg, 1.043 μmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (EDC, 0.647 mg, 4.17 μmol). The reaction mixture was stirred overnight, evaporated and purified on a Si02 cartridge (40 g) eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01). Product containing fractions were pooled, evaporated and solidified with EtOH/Tol/Hexane to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, 0.270 mg, 0.664 μmol, 70.4% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Quantity
0.647 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (245 mg, 0.792 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (345 mg, 2.222 mmol) and 1-hydroxypyrrolidine-2,5-dione (120 mg, 1.043 mmol) were stirred in 8 ml of DMA overnight. The resulting solution was evaporated and the residue was purified on a silica column using MeOH/CH2Cl2 (1:10 to 1:5) containing 0.5% acetic acid as eluting solvent to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (258 mg, 0.635 mmol, 80% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (0.292 mg, 0.944 μmol) in DMA (8 mL) was added 1-hydroxypyrrolidine-2,5-dione (0.120 mg, 1.043 μmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (EDC, 0.647 mg, 4.17 μmol. The reaction mixture was stirred overnight, evaporated and purified on a SiO2 cartridge (40 g) eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01). Product containing fractions were pooled, evaporated and solidified with EtOH/Tol/Hexane to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, 0.270 mg, 0.664 μmol, 70.4% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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